1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, a fluorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with cyclohexyl isocyanate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require the presence of a catalyst or base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(4-fluorophenyl)urea: Similar structure but lacks the pyrrolidinone moiety.
1-Cyclohexyl-1-ethyl-3-(1-naphthyl)urea: Contains a naphthyl group instead of the fluorophenyl group.
1-Cyclohexyl-1-ethyl-3-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of the fluorophenyl group.
Uniqueness
1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and contribute to its potential therapeutic effects.
Properties
IUPAC Name |
1-cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-2-22(16-6-4-3-5-7-16)19(25)21-15-12-18(24)23(13-15)17-10-8-14(20)9-11-17/h8-11,15-16H,2-7,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGSDRHPDNJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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